The synthesis of Volasertib has been optimized for scalability and efficiency. A notable method involves the multigram-scale synthesis which emphasizes practical approaches to yield high purity and bioavailability. The synthesis process typically includes several key steps:
The molecular structure of Volasertib can be described by its chemical formula, CHNO, with a molecular weight of approximately 337.41 g/mol. The compound features a complex arrangement that includes:
The three-dimensional conformation allows for effective binding within the active site of PLK1, closely mimicking ATP, which is critical for its inhibitory action . Structural studies using techniques such as X-ray crystallography have confirmed these interactions and provided insights into how modifications can enhance potency and selectivity .
Volasertib participates in several significant chemical reactions relevant to its mechanism of action:
These reactions are critical for understanding both the efficacy and safety profile of Volasertib in clinical settings .
Volasertib exerts its therapeutic effects primarily through the inhibition of PLK1, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism can be summarized as follows:
Studies have shown that Volasertib's effectiveness varies based on the p53 status of cancer cells; it tends to be more effective in wild-type p53 cells compared to those with mutations . This specificity enhances its potential as a targeted cancer therapy .
Volasertib exhibits several important physical and chemical properties:
These properties are crucial for determining the optimal delivery methods and dosage regimens in clinical applications.
Volasertib is primarily investigated for its use in oncology, particularly for cancers characterized by overexpression of PLK1. Its applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2